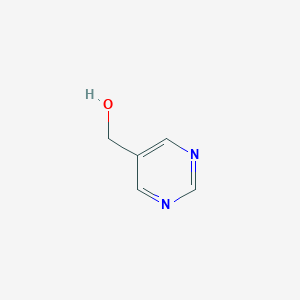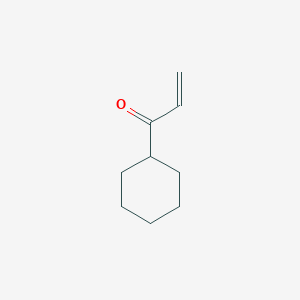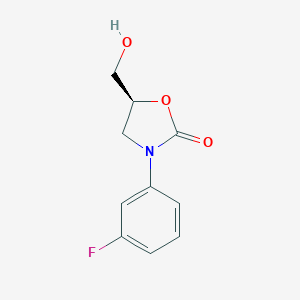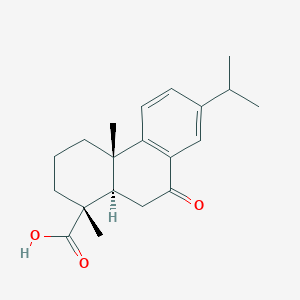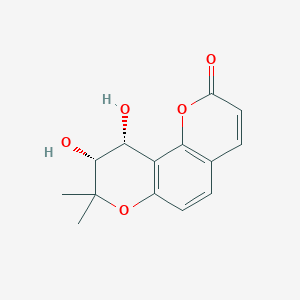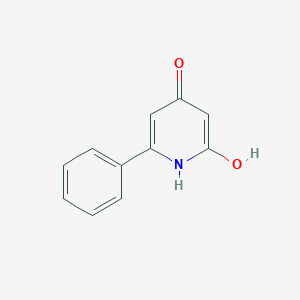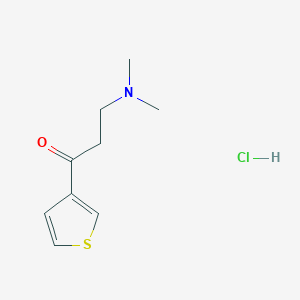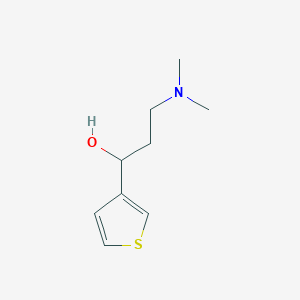
十八烷基丙烯酸酯
概述
描述
Octadecyl acrylate is a long-chain alkyl acrylate, characterized by its hydrophobic nature due to the presence of an octadecyl group. This compound is widely used in various industrial applications, particularly in the production of polymers and copolymers. Its chemical structure allows it to impart unique properties such as flexibility, hydrophobicity, and thermal stability to the materials it is incorporated into .
科学研究应用
Octadecyl acrylate has a wide range of applications in scientific research:
作用机制
Target of Action
Octadecyl acrylate, also known as octadecyl prop-2-enoate, is primarily used in the field of materials science. Its primary targets are the structures into which it is incorporated, such as solid–liquid phase change materials (SLPCMs) and photovoltaic cells .
Mode of Action
Octadecyl acrylate interacts with its targets through a process called surface-initiated atom transfer radical polymerization (ATRP). This process allows it to form poly(octadecyl acrylate), a polymer with unique properties . It can also form copolymers with other compounds, such as cinnamoyloxy ethyl methacrylate (CEMA) .
Biochemical Pathways
The primary biochemical pathway involved in the action of octadecyl acrylate is the polymerization process. This process begins with the fabrication of self-sustaining poly(acrylic acid) octadecyl ester aerogels through cross-linking polymerization and thermally induced phase separation (TIPS) followed by ambient drying to shape the aerogel .
Result of Action
The result of octadecyl acrylate’s action is the formation of materials with unique properties. For instance, when incorporated into SLPCMs, it can enhance photovoltaic conversion efficiency . The resulting materials demonstrate exceptional energy storage capacity, impressive room-temperature elasticity, and significant load-bearing strength .
Action Environment
The action of octadecyl acrylate is influenced by the environmental conditions in which it is used. For example, the process of forming self-sustaining, porous phase change materials begins with cross-linking polymerization and thermally induced phase separation (TIPS), followed by ambient drying . These steps are sensitive to environmental factors such as temperature and humidity.
准备方法
Synthetic Routes and Reaction Conditions: Octadecyl acrylate can be synthesized through the esterification of acrylic acid with octadecanol. The reaction typically involves the use of an acidic catalyst and is carried out under reflux conditions. The process includes the following steps :
Mixing: Octadecanol is mixed with an inhibitor and heated until completely melted.
Addition of Acrylic Acid and Catalyst: Acrylic acid and a catalyst are added to the mixture.
Reflux Reaction: The mixture is heated to 60-120°C for 2-3 hours, allowing the esterification reaction to occur.
Separation of Water: Water generated during the reaction is separated.
Vacuum Distillation: The mixture is further heated to 130-140°C for 2-4 hours, followed by vacuum distillation to remove unreacted acrylic acid and residual water.
Neutralization and Drying: The reaction products are washed with caustic alkali aqueous solution and water, then vacuum dried at 40°C for 6-8 hours.
Industrial Production Methods: The industrial production of octadecyl acrylate follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to ensure efficient production .
化学反应分析
Types of Reactions: Octadecyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(octadecyl acrylate), which is used in coatings and adhesives.
Copolymerization: It can copolymerize with other monomers like glycidyl methacrylate to form copolymers with unique properties.
Common Reagents and Conditions:
Initiators: Free radical initiators such as 2,2’-azobisisobutyronitrile (AIBN) are commonly used in polymerization reactions.
Solvents: Toluene and other nonpolar solvents are often used to dissolve the monomers during the reaction.
Major Products:
Poly(octadecyl acrylate): A hydrophobic polymer used in various applications.
Copolymers: Such as poly(glycidyl methacrylate-co-octadecyl acrylate), which have enhanced thermal and mechanical properties.
相似化合物的比较
Stearyl acrylate: Another long-chain alkyl acrylate with similar hydrophobic properties.
Behenyl acrylate: Used in similar applications but with a longer alkyl chain, providing different thermal and mechanical properties.
Uniqueness of Octadecyl Acrylate: Octadecyl acrylate is unique due to its balance of hydrophobicity and flexibility. Its specific chain length allows it to impart desirable properties to polymers without significantly affecting their mechanical strength. This makes it a versatile compound in various industrial and scientific applications .
属性
IUPAC Name |
octadecyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h4H,2-3,5-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAJWMJJORKPKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25986-77-0 | |
| Record name | Poly(octadecyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25986-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9063613 | |
| Record name | Stearyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid; Other Solid | |
| Record name | 2-Propenoic acid, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4813-57-4 | |
| Record name | Stearyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4813-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004813574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stearyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L37WJG7RTH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of octadecyl acrylate?
A1: Octadecyl acrylate has a molecular formula of C21H40O2 and a molecular weight of 324.54 g/mol.
Q2: What spectroscopic data is available to characterize octadecyl acrylate?
A2: Researchers commonly utilize Fourier transform infrared spectroscopy (FTIR) and 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy to confirm the structure of ODA. FTIR analysis reveals characteristic peaks corresponding to specific functional groups within the molecule, while 1H NMR provides detailed information about the hydrogen environments, confirming the structure and purity of synthesized ODA. [, ]
Q3: How does the molecular arrangement of octadecyl acrylate influence its polymerization?
A3: Studies demonstrate that the hexagonal packing of ODA molecules in its β-crystalline form, characterized by layered structure and rotational freedom, significantly enhances its polymerizability compared to the triclinic packing of its α-form. [] This suggests that specific molecular arrangements are crucial for efficient polymerization.
Q4: Can octadecyl acrylate undergo polymerization in the solid state?
A4: Yes, ODA exhibits rapid solid-state photopolymerization, a unique characteristic attributed to the favorable hexagonal packing of its molecules. [] This process, initiated by UV radiation, preserves the crystalline structure of the long alkyl chains even in the polymerized state.
Q5: What are the advantages of solid-state polymerization of octadecyl acrylate?
A5: Solid-state polymerization of ODA offers advantages like low shrinkage (1.48%) and insensitivity to oxygen inhibition, making it a promising candidate for various applications. []
Q6: What role does octadecyl acrylate play in the development of shape-memory polymers?
A6: ODA serves as a key component in shape-memory polymers (SMPs) due to the ability of its polymerized form, poly(octadecyl acrylate) (PODA), to form crystalline networks. When blended with elastomers like polybutadiene, PODA acts as the structure-fixing component, enabling the material to "remember" and return to a pre-programmed shape upon heating. [, ]
Q7: How does the concentration of octadecyl acrylate impact the glass transition temperature of its copolymers?
A7: The glass transition temperature (Tg) of copolymers incorporating ODA decreases linearly with increasing ODA weight fraction until the point where side-chain crystallization begins. [] This crystallization leads to a steady increase in Tg. This behavior highlights the influence of ODA's side-chain crystallization on the thermal properties of the resulting copolymers.
Q8: How does octadecyl acrylate contribute to the properties of pressure-sensitive adhesives?
A8: PODA, with its crystalline nature, serves as a crucial component in thermomorphic pressure-sensitive adhesives. When combined with crosslinked elastomeric polymers, these adhesives exhibit a distinct crystalline melting point and transition between shapes upon temperature changes. []
Q9: How is octadecyl acrylate used to improve the flow properties of waxy crude oils?
A9: Poly(octadecyl acrylate) acts as a pour point depressant (PPD) in waxy crude oils. [, , , , ] Its long alkyl side chains co-crystallize with wax crystals, inhibiting their growth and promoting a more dispersed distribution, which improves the oil's flow at lower temperatures.
Q10: How does the concentration of poly(octadecyl acrylate) affect its pour point depressant activity?
A10: Studies indicate an optimal concentration of poly(octadecyl acrylate) exists for maximum pour point depressant activity, beyond which the effect plateaus or even diminishes. [] This highlights the importance of optimizing PPD concentration for desired flow improvement in waxy oils.
Q11: Can computational methods provide insights into the mechanism of wax inhibition by poly(octadecyl acrylate)?
A11: Yes, molecular dynamics and Monte Carlo simulations have been successfully employed to study the interaction of PODA with wax crystals. These simulations reveal that PODA favors the formation of defects on the wax crystal surface, hindering further wax crystal growth and thereby acting as an inhibitor. []
Q12: How is octadecyl acrylate utilized in the synthesis of hydrogels?
A12: ODA, as a hydrophobic monomer, is copolymerized with hydrophilic monomers to create hydrogels with tailored properties. For instance, incorporating ODA into poly(N,N-dimethylacrylamide) hydrogels imparts shape memory ability and enhances mechanical strength. []
Q13: How does the presence of octadecyl acrylate in hydrogels affect their interaction with surfactants?
A13: Increasing the ODA content in hydrogels leads to a higher adsorption capacity for both anionic and cationic surfactants. [] This behavior can be attributed to the hydrophobic interactions between the ODA side chains and the surfactant molecules.
Q14: Can octadecyl acrylate be used to modify surfaces for specific applications?
A14: Yes, ODA can be polymerized on surfaces like silicon wafers via surface-initiated atom transfer radical polymerization. This creates poly(octadecyl acrylate) brushes that impart ultrahydrophobicity to the surface, with the degree of hydrophobicity controllable by adjusting the grafting density and surface roughness. []
Q15: What are the common methods for synthesizing octadecyl acrylate?
A15: Octadecyl acrylate is typically synthesized via direct esterification of acrylic acid with octadecyl alcohol, employing catalysts like p-toluenesulfonic acid or solid superacids. [, , , ] Microwave-assisted synthesis offers a faster and more energy-efficient route. [, ]
Q16: How do different synthetic methods for octadecyl acrylate compare?
A16: While both conventional and microwave-assisted methods produce ODA with comparable structure and purity, the latter offers advantages such as reduced reaction time, higher yield, and improved energy efficiency. [, ]
Q17: What factors influence the synthesis of octadecyl acrylate?
A17: Factors such as reaction temperature, time, molar ratio of reactants, catalyst type and concentration, and the presence of inhibitors like hydroquinone significantly affect the yield and purity of the synthesized ODA. [, , , , ]
Q18: Can the properties of poly(octadecyl acrylate) be further modified?
A18: Yes, the properties of PODA can be tailored by copolymerization with other monomers. For instance, copolymers of ODA with styrene, maleic anhydride, and acrylonitrile have been explored as flow improvers for crude oil. [, ]
Q19: How does the incorporation of comonomers affect the properties of octadecyl acrylate-based polymers?
A19: Incorporating comonomers like styrene, maleic anhydride, and acrylonitrile into PODA alters its solubility, thermal properties, and interaction with target molecules. [, , ] This highlights the versatility of ODA as a building block for designing polymers with tailored properties for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)
